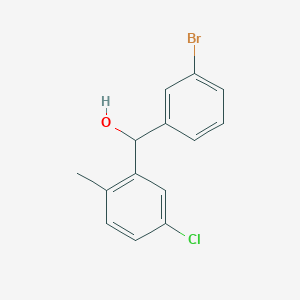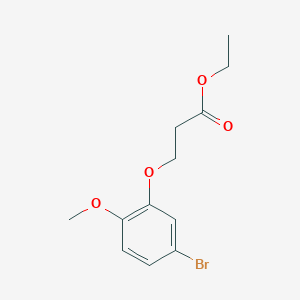
3-Bromo-3'-chloro-6'-methylbenzhydrol
Overview
Description
3-Bromo-3’-chloro-6’-methylbenzhydrol is an organic compound characterized by the presence of bromine, chlorine, and a methyl group attached to a benzhydrol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’-chloro-6’-methylbenzhydrol typically involves the bromination and chlorination of 6-methylbenzhydrol. The process may include the following steps:
Chlorination: The chlorination step involves the addition of chlorine (Cl2) or thionyl chloride (SOCl2) to the brominated intermediate, often in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of 3-Bromo-3’-chloro-6’-methylbenzhydrol may utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-3’-chloro-6’-methylbenzhydrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the halogen atoms or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, KCN in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of 3-Bromo-3’-chloro-6’-methylbenzophenone.
Reduction: Formation of 3-Bromo-3’-chloro-6’-methylbenzene.
Substitution: Formation of 3-Methoxy-3’-chloro-6’-methylbenzhydrol or 3-Cyano-3’-chloro-6’-methylbenzhydrol.
Scientific Research Applications
3-Bromo-3’-chloro-6’-methylbenzhydrol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-3’-chloro-6’-methylbenzhydrol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity and signal transduction processes.
Altering Cellular Processes: Affecting cellular functions such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
3-Bromo-3’-chloro-6’-methylbenzhydrol can be compared with other similar compounds, such as:
3-Bromo-3’-chloro-6’-methylbenzene: Lacks the hydroxyl group, resulting in different reactivity and applications.
3-Bromo-3’-chloro-6’-methylbenzophenone: Contains a carbonyl group instead of a hydroxyl group, leading to distinct chemical properties and uses.
3-Methoxy-3’-chloro-6’-methylbenzhydrol:
The uniqueness of 3-Bromo-3’-chloro-6’-methylbenzhydrol lies in its specific combination of functional groups, which confer unique reactivity and versatility in various chemical and biological contexts.
Properties
IUPAC Name |
(3-bromophenyl)-(5-chloro-2-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO/c1-9-5-6-12(16)8-13(9)14(17)10-3-2-4-11(15)7-10/h2-8,14,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYQIEOSWKTKOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(C2=CC(=CC=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301212582 | |
| Record name | Benzenemethanol, α-(3-bromophenyl)-5-chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301212582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443343-08-5 | |
| Record name | Benzenemethanol, α-(3-bromophenyl)-5-chloro-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443343-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, α-(3-bromophenyl)-5-chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301212582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![O1-[2-(4-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate](/img/structure/B8000388.png)
![2-[(sec-Butyloxy)methyl]-4-fluorobenzaldehyde](/img/structure/B8000395.png)
![3-Chloro-4-[(4-fluorophenyl)methoxy]benzotrifluoride](/img/structure/B8000411.png)
![1-Chloro-3-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B8000414.png)








